2,6,8-Trimethylquinolin-4-amine
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Overview
Description
2,6,8-Trimethylquinolin-4-amine (TMQA) is an aromatic heterocyclic amine compound that has been studied for its potential applications in scientific research. TMQA has been used in a variety of studies to investigate its biochemical and physiological effects.
Scientific Research Applications
Free Radical Formation in Antioxidants
Studies have indicated that compounds structurally similar to 2,6,8-Trimethylquinolin-4-amine, like ethoxyquin, partially exist in the free radical form. This finding is significant in understanding the antioxidant properties and the behavior of such compounds under the influence of external factors like UV light. The free radical concentration in these compounds increases notably in the presence of UV light, hinting at potential applications or precautions in pharmaceuticals and materials science (Skaare & Henriksen, 1975).
Advances in Bond Formation Techniques
Recent research has showcased the capability of silver-catalyzed dimerization in the formation of C–N bonds, involving compounds akin to this compound. This process, which includes the coupling of secondary amines and activated aromatic systems through direct C–H functionalization, is a pivotal advancement in chemical synthesis. It opens doors to the creation of complex molecules with potential applications in various fields, including pharmaceuticals and material science (Fotie et al., 2012).
Anticancer Potential
Some derivatives of 4-aminoquinazoline, closely related to this compound, have been synthesized and evaluated for their anticancer properties. Notably, compounds like 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives have shown the ability to inhibit tumor cells effectively. These findings underline the potential of this compound derivatives in developing new anticancer agents (Liu et al., 2007).
Application in Synthesis and Medicinal Chemistry
The development of novel synthetic methods, such as the one-pot preparation of 4-tetrazolyl-3,4-dihydroquinazolines, showcases the versatility of compounds structurally similar to this compound. These methods have broad applications in synthesis and medicinal chemistry, indicating the potential utility of this compound in these fields. Compounds developed through these methods have shown promising results in inhibiting breast cancer cells, further emphasizing the importance of this chemical class in drug discovery (Xiong et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,6,8-trimethylquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-7-4-8(2)12-10(5-7)11(13)6-9(3)14-12/h4-6H,1-3H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSWQXZTEPDTDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586474 |
Source
|
Record name | 2,6,8-Trimethylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
689277-05-2 |
Source
|
Record name | 2,6,8-Trimethylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 689277-05-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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